molecular formula C13H14N4O4 B2483545 methyl 1-{[(4-methoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate CAS No. 124193-40-4

methyl 1-{[(4-methoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate

Cat. No. B2483545
CAS RN: 124193-40-4
M. Wt: 290.279
InChI Key: USYPMRAZFWVCPM-UHFFFAOYSA-N
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Description

“Methyl 1-{[(4-methoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate” is a compound that belongs to the class of triazoles . Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

The synthesis of triazole compounds like “methyl 1-{[(4-methoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate” often involves reactions with various precursors. For instance, Methyl-1H-1,2,4-triazole-3-carboxylate can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol .


Molecular Structure Analysis

The molecular structure of triazoles, including “methyl 1-{[(4-methoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate”, is characterized by a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . There exist two tautomeric forms of triazole, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings .


Chemical Reactions Analysis

Triazole compounds are known to undergo various chemical reactions. For instance, phenyl azides undergo cycloaddition to methyl but-2,3-dienoate to give a mixture of methyl 1-phenyl-5-methyl-4-carboxylate and methyl 1-phenyl-4-methyl-5-carboxylate .


Physical And Chemical Properties Analysis

The physical and chemical properties of triazoles vary. For example, the parent 1H-1,2,3-triazole is a colorless liquid, highly soluble in water, with a density of 1.192, a melting point of 23–25°C, and a boiling point of 203°C .

Mechanism of Action

The mechanism of action of triazole compounds is often related to their ability to bind in the biological system with a variety of enzymes and receptors . For instance, 1H-1,2,3-triazole effectively promotes the proton conduction in polymer electrolyte membranes via an intermolecular proton-transfer mechanism .

Safety and Hazards

The safety and hazards associated with triazole compounds depend on their specific structures and uses. It’s important to refer to the specific safety data sheets for each compound for detailed information .

Future Directions

The future directions in the research and development of triazole compounds are promising. They are being explored for their potential in various therapeutic areas such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular applications . The synthesis and study of their antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues are being pursued .

properties

IUPAC Name

methyl 1-[2-(4-methoxyanilino)-2-oxoethyl]triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O4/c1-20-10-5-3-9(4-6-10)14-12(18)8-17-7-11(15-16-17)13(19)21-2/h3-7H,8H2,1-2H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USYPMRAZFWVCPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C=C(N=N2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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